{4-[(1-ethyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}[1-(2-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{4-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}[1-(2-FLUOROPHENYL)-6-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]METHANONE is a complex organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The unique structure of this compound, which includes a pyrazole ring fused with a pyridine ring, makes it a valuable candidate for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}[1-(2-FLUOROPHENYL)-6-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]METHANONE typically involves multiple steps, starting with the preparation of the pyrazole and pyridine intermediates. The pyrazole ring can be synthesized through cyclocondensation reactions involving hydrazines and 1,3-diketones . The pyridine ring is often prepared through various cyclization reactions involving appropriate precursors . The final step involves the coupling of these intermediates under specific reaction conditions, such as the use of catalysts and solvents, to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability . Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
{4-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}[1-(2-FLUOROPHENYL)-6-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]METHANONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole or pyridine rings, using reagents such as alkyl halides or acyl chlorides
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
{4-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}[1-(2-FLUOROPHENYL)-6-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]METHANONE has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of {4-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}[1-(2-FLUOROPHENYL)-6-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]METHANONE involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function . The compound’s structure allows it to interact with various amino acid residues within the enzyme’s active site, leading to inhibition of enzyme activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to {4-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}[1-(2-FLUOROPHENYL)-6-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]METHANONE include other pyrazole derivatives, such as:
- 1-(2-Fluorophenyl)-3-methyl-1H-pyrazole
- 1-(2-Fluorophenyl)-5-methyl-1H-pyrazole
Uniqueness
The uniqueness of {4-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}[1-(2-FLUOROPHENYL)-6-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]METHANONE lies in its specific structural features, such as the combination of a pyrazole ring with a pyridine ring and the presence of fluorine and methyl groups. These features contribute to its unique chemical properties and biological activities, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C24H26FN7O |
---|---|
Molecular Weight |
447.5 g/mol |
IUPAC Name |
[4-[(1-ethylpyrazol-4-yl)methyl]piperazin-1-yl]-[1-(2-fluorophenyl)-6-methylpyrazolo[3,4-b]pyridin-4-yl]methanone |
InChI |
InChI=1S/C24H26FN7O/c1-3-31-16-18(13-26-31)15-29-8-10-30(11-9-29)24(33)19-12-17(2)28-23-20(19)14-27-32(23)22-7-5-4-6-21(22)25/h4-7,12-14,16H,3,8-11,15H2,1-2H3 |
InChI Key |
LJPAHHDNQSVLNJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)CN2CCN(CC2)C(=O)C3=C4C=NN(C4=NC(=C3)C)C5=CC=CC=C5F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.